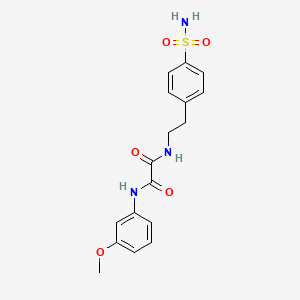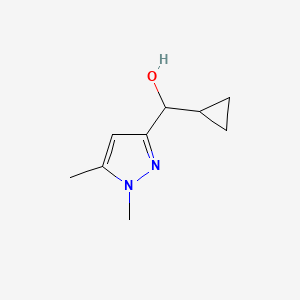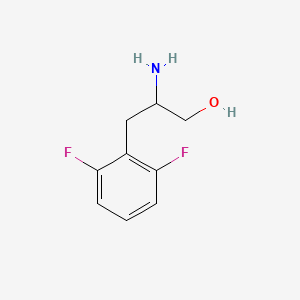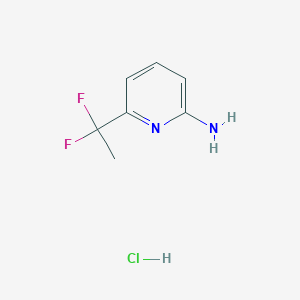
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as MS023, is a small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized using various methods and has been found to have potential applications in cancer research, inflammation, and neurological disorders. In
作用機序
The mechanism of action of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves the inhibition of HDACs and the reduction of pro-inflammatory cytokine production. HDAC inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. Inhibition of pro-inflammatory cytokine production and NF-kB activation leads to the reduction of inflammation and the improvement of cognitive function in neurological disorders.
Biochemical and Physiological Effects:
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammation, N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been found to reduce the production of pro-inflammatory cytokines and the activation of NF-kB. In neurological disorders, this compound has been found to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of using N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is its ability to inhibit HDACs and reduce inflammation. This compound has been shown to have potential applications in cancer research, inflammation, and neurological disorders. However, one limitation of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments.
将来の方向性
There are several future directions for N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide. One direction is to further investigate its potential applications in cancer research, inflammation, and neurological disorders. Another direction is to optimize the synthesis method and improve the purity of the compound. Further studies are also needed to determine the optimal dosage and administration of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments. Additionally, the potential toxicity and side effects of this compound need to be further investigated.
合成法
The synthesis of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been achieved using multiple methods. One method involves the reaction of 3-methoxybenzamide with 4-aminobenzenesulfonamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction mixture is then treated with oxalyl chloride and triethylamine to yield the desired product. Another method involves the reaction of 3-methoxybenzamide with 4-aminobenzenesulfonamide in the presence of N,N'-disuccinimidyl carbonate (DSC) and triethylamine in dichloromethane. The reaction mixture is then treated with oxalyl chloride to yield the desired product.
科学的研究の応用
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been found to have potential applications in cancer research, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
In inflammation, N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to reduce the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
In neurological disorders, N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. This compound has also been found to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
特性
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-14-4-2-3-13(11-14)20-17(22)16(21)19-10-9-12-5-7-15(8-6-12)26(18,23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIPAULSGLTHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2910911.png)
![2-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2910913.png)
![[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate](/img/structure/B2910915.png)


![N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2910918.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone](/img/structure/B2910919.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2910920.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2910922.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2910924.png)


![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2910933.png)